3,5-Dichloro-4-(piperidin-1-yl)aniline (CAS: 147351-43-7) is a highly specialized, sterically hindered di-halogenated aniline primarily procured as a critical building block for advanced medicinal chemistry, notably in the synthesis of checkpoint kinase 1 (Chk1) inhibitors such as 1,7-diazacarbazole derivatives [1]. The symmetric 3,5-dichloro substitution pattern forces the para-piperidine ring into an orthogonal conformation relative to the aniline core, fundamentally altering the molecule's electronic distribution, 3D spatial geometry, and metabolic vulnerability compared to unhindered analogs [2]. For procurement teams and process chemists, this compound represents an essential precursor when downstream target specifications demand high Fsp3 character, restricted bond rotation, and robust protection against cytochrome P450-mediated aromatic oxidation.
Substituting 3,5-dichloro-4-(piperidin-1-yl)aniline with generic alternatives like 4-(piperidin-1-yl)aniline or mono-chlorinated variants (e.g., 3-chloro-4-(piperidin-1-yl)aniline) results in critical failures during both synthesis and downstream application [1]. Unhindered analogs allow the piperidine ring to adopt a coplanar conformation, which increases electron donation into the phenyl ring, altering the aniline's nucleophilicity and leading to unpredictable yields in Buchwald-Hartwig aminations or amide couplings. More importantly, the lack of dual ortho-chlorine steric shielding leaves the aromatic ring highly susceptible to oxidative metabolism, drastically reducing the in vivo half-life of the resulting active pharmaceutical ingredients (APIs) [2]. Therefore, strict procurement of the 3,5-dichloro variant is non-negotiable for achieving the required metabolic stability and precise binding pocket geometry in targeted kinase inhibitors.
The dual electron-withdrawing inductive effects of the 3,5-dichloro substituents significantly depress the basicity and nucleophilicity of the primary amine. While the generic comparator 4-(piperidin-1-yl)aniline exhibits an aniline pKa of approximately 5.0–5.5, the symmetric 3,5-dichloro substitution drops the pKa to an estimated 2.5–3.0 (analogous to the established pKa of 2.37 for 3,5-dichloroaniline) [1]. This ~2.5 log unit reduction fundamentally changes the compound's reactivity profile, necessitating specialized ligands (e.g., BrettPhos) or harsher conditions for successful C-N cross-coupling compared to unhindered anilines.
| Evidence Dimension | Aniline pKa / Nucleophilicity |
| Target Compound Data | Estimated pKa ~2.5–3.0 |
| Comparator Or Baseline | 4-(piperidin-1-yl)aniline (pKa ~5.0–5.5) |
| Quantified Difference | ~2.5 log unit reduction in basicity |
| Conditions | Aqueous standard conditions (extrapolated from 3,5-dichloroaniline baseline) |
Process chemists must procure this specific compound knowing it requires optimized, specialized coupling protocols rather than generic amination conditions.
The symmetric steric clash between the bulky piperidine ring and the two flanking chlorine atoms forces the piperidine into a highly twisted, near-orthogonal conformation relative to the phenyl plane (dihedral angle >70°). In contrast, the generic comparator 4-(piperidin-1-yl)aniline maintains a near-coplanar geometry (dihedral angle <20°) to maximize resonance [1]. This forced orthogonality in the target compound increases the three-dimensional character (Fsp3) of the resulting API, which is a critical parameter for improving aqueous solubility and target specificity in deep kinase pockets.
| Evidence Dimension | Piperidine-Phenyl Dihedral Angle |
| Target Compound Data | >70° (Orthogonal twist) |
| Comparator Or Baseline | 4-(piperidin-1-yl)aniline (<20° coplanar) |
| Quantified Difference | >50° increase in dihedral twist |
| Conditions | Minimum energy conformation / steric A-value clash |
Procuring the 3,5-dichloro variant guarantees the specific 3D spatial projection required for high-affinity binding in sterically constrained enzymatic pockets.
Unhindered anilines are notorious for rapid Phase I metabolism, specifically ortho-hydroxylation by CYP450 enzymes. The symmetric inclusion of chlorine atoms at the 3 and 5 positions completely blocks these metabolically vulnerable sites while simultaneously providing a steric shield around the piperidine nitrogen, reducing oxidative dealkylation [1]. Compared to derivatives synthesized from 4-(piperidin-1-yl)aniline, APIs derived from 3,5-dichloro-4-(piperidin-1-yl)aniline exhibit significantly lower intrinsic clearance (CLint) in human liver microsomes, making it an essential precursor for viable drug candidates [2].
| Evidence Dimension | Metabolic Vulnerability (Aromatic Hydroxylation) |
| Target Compound Data | Meta-positions blocked; high steric shielding |
| Comparator Or Baseline | 4-(piperidin-1-yl)aniline (Meta-positions open; high CYP450 clearance) |
| Quantified Difference | Complete blockage of ortho-to-amine aromatic oxidation sites |
| Conditions | In vitro human liver microsome (HLM) stability models |
Selecting this specific halogenated precursor is critical for extending the pharmacokinetic half-life of the final synthesized therapeutic.
As detailed in patent literature, 3,5-dichloro-4-(piperidin-1-yl)aniline is a direct precursor for 1,7-diazacarbazole-based Chk1 inhibitors [1]. The steric bulk and specific conformation of the 3,5-dichloro-piperidine motif are essential for fitting into the kinase ATP-binding pocket while resisting rapid metabolic degradation, making it the optimal choice for oncology drug discovery programs.
For combinatorial chemistry libraries aiming to escape 'flatland' (planar aromatic molecules), this compound provides a rigid, orthogonal 3D vector. The forced twist of the piperidine ring ensures that downstream amides or ureas synthesized from this aniline will possess high 3D character, improving their physicochemical properties and solubility profiles compared to libraries built on unhindered anilines [2].
The robust metabolic stability imparted by the 3,5-dichloro substitution makes this building block highly suitable for developing next-generation fungicides or herbicides. The halogenation pattern ensures environmental persistence and resistance to rapid enzymatic breakdown in target pests or soil microbes, outperforming non-halogenated piperidinyl-anilines [2].